molecular formula C19H16N4OS3 B2867947 N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-54-4

N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2867947
CAS RN: 864917-54-4
M. Wt: 412.54
InChI Key: WQTADHKCVWUWKH-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16N4OS3 and its molecular weight is 412.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Researchers have synthesized a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, showcasing a methodology that could potentially apply to the synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide. These compounds exhibited significant biological activities, including antioxidant, antibacterial, and notably, urease inhibition. Among these, certain compounds demonstrated more activity than standard treatments in urease inhibition assays, highlighting their potential in addressing diseases associated with urease activity. Molecular docking studies suggested these compounds bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a crucial role in inhibition (Gull et al., 2016).

Anticancer Screening

Another facet of research on related compounds includes the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide derivatives, which underwent evaluation for their anticancer activities. These derivatives were found to exhibit cytotoxic effects against various cancer cell lines, with some compounds outperforming the reference drug, 5-fluorouracil, in specific assays. This suggests the potential therapeutic applications of these derivatives in cancer treatment (Abu-Melha, 2021).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research on bioactive benzothiazolinone acetamide analogs, including compounds structurally related to this compound, highlighted their potential in dye-sensitized solar cells (DSSCs). These compounds showed good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, molecular docking studies with Cyclooxygenase 1 (COX1) suggested some of these compounds could have significant binding affinities, indicating potential for drug development (Mary et al., 2020).

Heterocyclic Chemistry

The synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides, including N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, was reported. These compounds, through a synthetic route involving the elimination of by-products like aniline/2-aminobenzothiazole, contribute to the field of heterocyclic chemistry by providing new ring-annulated thiazolo[3,2-a]pyrimidinone products with potential biological activities (Janardhan et al., 2014).

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS3/c1-11-3-6-13(7-4-11)17-22-19(27-23-17)25-10-16(24)21-18-20-14-8-5-12(2)9-15(14)26-18/h3-9H,10H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTADHKCVWUWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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